beta-glycosidase-IN-1

Description

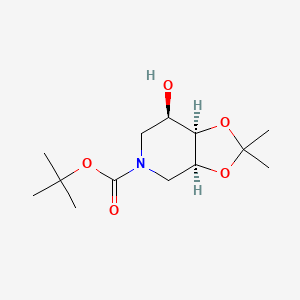

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3aS,7R,7aR)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFDMDWEBWOMNO-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2CN(C[C@H]([C@H]2O1)O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-glycosidase-IN-1 typically involves multiple steps, starting with the selection of appropriate starting materials. The synthetic route may include the following steps:

Formation of the Core Structure: The core structure of beta-glycosidase-IN-1 is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Functional Group Modifications: Specific functional groups are introduced or modified to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, or halogenation.

Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain a high-purity compound.

Industrial Production Methods

Industrial production of beta-glycosidase-IN-1 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Beta-glycosidase-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs of beta-glycosidase-IN-1.

Scientific Research Applications

Biofuel Production

Role in Biomass Deconstruction

Beta-glycosidases are essential in the enzymatic hydrolysis of lignocellulosic biomass, facilitating the conversion of complex carbohydrates into fermentable sugars. In bioethanol production, beta-glycosidase-IN-1 can enhance glucose yield by breaking down cellobiose into glucose, thus alleviating the inhibition of cellulases by cellobiose during saccharification.

Case Study: Engineered GH1 β-glucosidase

A study demonstrated that an engineered GH1 β-glucosidase from Trichoderma harzianum exhibited improved glucose tolerance and activity under high glucose concentrations, significantly boosting ethanol yield during fermentation processes. The structural modifications allowed for enhanced performance with various biomass feedstocks, confirming its industrial applicability in bioethanol production .

| Feature | Wild-Type GH1 β-glucosidase | Engineered GH1 β-glucosidase |

|---|---|---|

| Glucose Tolerance | Low | High |

| Ethanol Yield | Moderate | High |

| Feedstock Versatility | Limited | Wide |

Food Processing

Applications in Food and Beverage Industries

Beta-glycosidases play a pivotal role in food processing by hydrolyzing glycosidic bonds in plant glycosides, releasing aglycones that contribute to flavor and aroma. This enzymatic action is particularly beneficial in breweries and dairy industries.

Case Study: Aglycone Production

Research has shown that beta-glycosidases can convert cyanogenic glycosides into non-toxic sugars and aglycones, which are valuable as flavoring agents in food products. The ability to enhance flavor profiles through enzymatic hydrolysis has made beta-glycosidase-IN-1 a sought-after enzyme in the food industry .

| Industry | Application | Benefits |

|---|---|---|

| Brewing | Flavor enhancement | Improved aroma and taste |

| Dairy | Lactose hydrolysis | Reduced lactose content |

| Food Processing | Glycoside conversion | Enhanced nutritional profile |

Pharmaceutical Applications

Bioconversion of Ginsenosides

Beta-glycosidases are utilized for the bioconversion of ginsenosides from Panax ginseng, transforming these compounds into more bioactive forms. This application is significant for enhancing the nutritional content and therapeutic potential of ginseng products.

Case Study: Ginsenoside Transformation

A study highlighted the use of beta-glycosidases from various microbial sources to convert ginsenosides into their active forms, such as converting Rb1 to Rg3. This bioconversion process not only increases the pharmacological efficacy of ginseng but also supports the development of functional foods .

| Ginsenoside | Converted Form | Enzyme Source |

|---|---|---|

| Rb1 | Rg3 | Aspergillus niger |

| Rg1 | Rh1 | Paecilomyces bainier |

Industrial Biotechnology

Emerging Green Tools

The global market for beta-glycosidases is rapidly expanding, driven by their versatility and efficiency in various industrial applications. The enzyme's ability to function under diverse conditions makes it a key player in sustainable biotechnology practices.

Market Insights

The beta-glycosidase market is projected to double within six years, primarily due to its demand in biofuel processing and other green technologies . Continuous research efforts focus on improving enzyme production through recombinant technology and protein engineering to meet industrial demands.

Mechanism of Action

Beta-glycosidase-IN-1 exerts its effects by binding to the active site of beta-glucosidase enzymes, thereby inhibiting their activity. This inhibition prevents the hydrolysis of glycosidic bonds, leading to the accumulation of glycosides and oligosaccharides. The molecular targets of beta-glycosidase-IN-1 include the catalytic residues within the active site of the enzyme. The compound may also interact with other regions of the enzyme, stabilizing its inactive conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of β-Glycosidase-IN-1 vs. Other Glycosylation-Related Compounds

Mechanistic and Structural Insights

β-Glycosidase-IN-1 vs. GLP-1 Conjugates :

- β-Glycosidase-IN-1 directly targets carbohydrate-metabolizing enzymes, whereas GLP-1 conjugates (e.g., pentasaccharide-linked peptides) act through hormonal pathways to regulate insulin secretion .

- The piperidine backbone of β-glycosidase-IN-1 contrasts with the peptide-saccharide hybrid structure of GLP-1 conjugates, suggesting divergent pharmacokinetic profiles .

β-Glycosidase-IN-1 vs. Sialic Acid-Modified Insulin :

- β-Glycosidase-IN-1 operates upstream in glucose regulation by inhibiting enzymatic carbohydrate breakdown, while sialic acid-modified insulin enhances insulin’s stability and delivery .

- The lack of clinical data for β-glycosidase-IN-1 contrasts with the advanced preclinical validation of sialic acid-insulin analogs .

Biological Activity

Beta-glycosidase-IN-1 is a specific inhibitor of β-glucosidases, enzymes that play critical roles in various biological processes across different organisms. This article explores the biological activity of beta-glycosidase-IN-1, including its mechanisms, effects on various systems, and potential applications based on recent research findings.

Overview of β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of glycosidic bonds in β-glucosides, which are prevalent in plants, microorganisms, and animals. These enzymes are classified into several glycoside hydrolase families, primarily GH1, GH3, GH5, GH9, and GH30. They are involved in numerous biological functions such as:

- Metabolism of Glycolipids : In mammals, β-glucosidases are crucial for the degradation of complex carbohydrates and glycolipids.

- Plant Defense Mechanisms : In plants, these enzymes play roles in the activation of defense compounds and the degradation of cell wall components during stress responses.

- Biomass Conversion : In microorganisms, β-glucosidases facilitate the conversion of biomass into fermentable sugars, which is essential for biofuel production .

Beta-glycosidase-IN-1 functions as a competitive inhibitor of β-glucosidases. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds. This inhibition can significantly affect metabolic pathways that rely on the activity of β-glucosidases.

Key Research Findings

- Inhibition Profiles : Studies have shown that beta-glycosidase-IN-1 exhibits varying inhibition constants (IC50) against different isoforms of β-glucosidases. For instance, certain isoforms from Neofusicoccum parvum displayed IC50 values ranging from 2.6 mM to 319.5 mM for glucose tolerance .

- Biological Implications : The inhibition of β-glucosidases by beta-glycosidase-IN-1 has been linked to potential therapeutic applications in conditions such as Gaucher's disease, where enzyme deficiencies lead to the accumulation of harmful substrates .

- Enzyme Stability and Activity : Research indicates that beta-glycosidase-IN-1 does not significantly alter the stability or residual activity of β-glucosidases at various temperatures and pH levels, suggesting its potential utility in diverse biological environments .

Case Study 1: Gaucher Disease Treatment

A study compared the effects of beta-glycosidase-IN-1 with traditional enzyme replacement therapies in Gaucher disease patients. The findings indicated that while enzyme replacement therapy improves symptoms by restoring enzyme activity, beta-glycosidase-IN-1 could serve as an adjunct therapy by modulating substrate levels and enhancing therapeutic efficacy .

Case Study 2: Plant Defense Mechanisms

In experiments involving Lupinus japonicus, beta-glycosidase-IN-1 was shown to enhance plant resistance against pathogens by inhibiting specific β-glucosidases that degrade defense compounds. This led to increased accumulation of protective metabolites in treated plants .

Data Tables

| Enzyme Source | IC50 Value (mM) | Optimal pH | Temperature Stability |

|---|---|---|---|

| Neofusicoccum parvum Bgl3 | 2.6 | 4.0 | Stable at 65 °C for 60 min |

| Lactiplantibacillus plantarum CNPC003 | Not reported | Not reported | Not reported |

| Human Acid β-Glucosidase | Not applicable | Varies | Sensitive to heat |

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to evaluate beta-glycosidase-IN-1’s inhibitory activity?

- Methodological Answer : Begin with enzyme kinetic assays using purified beta-glycosidase under standardized conditions (e.g., pH 7.0, 37°C). Measure substrate conversion rates in the presence of varying inhibitor concentrations. Include positive controls (e.g., known inhibitors like conduritol B epoxide) and negative controls (solvent-only reactions). Use spectrophotometric or fluorometric methods to quantify activity, ensuring triplicate replicates for statistical validity. Data should be plotted as % inhibition vs. log[inhibitor] to estimate preliminary IC50 values .

Q. What methodologies are recommended for determining IC50 values of beta-glycosidase-IN-1?

- Methodological Answer : Perform dose-response assays with at least six inhibitor concentrations spanning three orders of magnitude. Use non-linear regression (e.g., Hill equation) to calculate IC50. Validate results with independent replicates and compare against literature values for structurally similar inhibitors. Include error bars representing standard deviation and assess curve fitting using metrics like R² .

Q. How can researchers validate the specificity of beta-glycosidase-IN-1 against related glycosidases?

- Methodological Answer : Test the inhibitor against a panel of enzymes (e.g., alpha-glucosidase, beta-galactosidase) under identical assay conditions. Use kinetic parameters (Km, Vmax) to assess competitive/non-competitive inhibition mechanisms. Cross-reactivity >10% warrants structural optimization or orthogonal validation (e.g., crystallography) .

Q. What are best practices for presenting beta-glycosidase-IN-1 data in publications?

- Methodological Answer : Organize results into tables with columns for inhibitor concentration, % inhibition, standard deviations, and calculated IC50. Figures should include dose-response curves with labeled axes (e.g., "Inhibitor Concentration (μM)" vs. "% Activity"). Use consistent color schemes for replicates and highlight statistical significance (p < 0.05) using asterisks .

Advanced Research Questions

Q. How can contradictory reports on beta-glycosidase-IN-1’s inhibitory efficacy be resolved?

- Methodological Answer : Conduct a systematic review to identify variability sources (e.g., assay pH, enzyme source, substrate specificity). Replicate key studies under harmonized conditions, using ANOVA to compare inter-lab variability. If discrepancies persist, employ orthogonal methods like isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. What strategies optimize beta-glylycosidase-IN-1’s assay conditions to minimize variability?

- Methodological Answer : Perform factorial design experiments to test interactions between variables (e.g., buffer ionic strength, temperature, detergent presence). Use response surface methodology (RSM) to identify optimal conditions. Validate robustness via inter-day and inter-operator reproducibility tests, documenting deviations >15% as critical parameters .

Q. How can researchers integrate beta-glycosidase-IN-1 data with existing glycosidase inhibitor literature?

- Methodological Answer : Use meta-analysis frameworks to aggregate kinetic data (e.g., IC50, Ki) from published studies. Create a structured knowledge base (e.g., Tab2Know) to compare inhibitor efficacy across enzyme isoforms and species. Apply clustering algorithms to identify structure-activity relationships (SARs) and prioritize analogs for synthesis .

Q. What advanced techniques elucidate beta-glycosidase-IN-1’s binding mechanism?

- Methodological Answer : Employ X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Validate findings with molecular dynamics simulations to assess binding stability. For functional validation, use site-directed mutagenesis on predicted binding residues (e.g., catalytic glutamates) and measure shifts in IC50 .

Methodological Resources

- Data Interpretation : Use tools like GraphPad Prism for curve fitting and PCA for multivariate analysis .

- Literature Review : Apply PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to refine research questions .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including full protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.